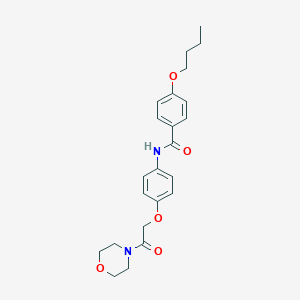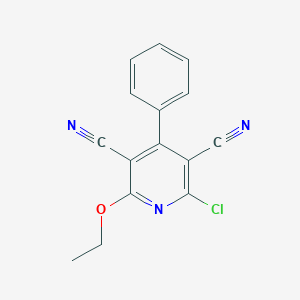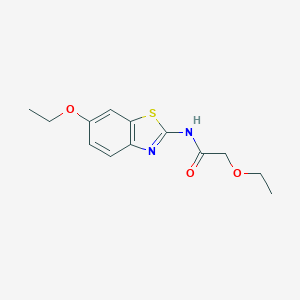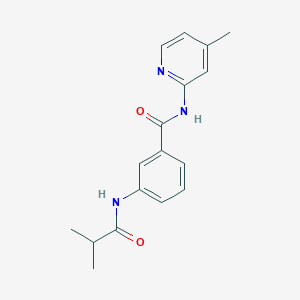![molecular formula C13H15Cl2N3 B262072 [(3,4-DICHLOROPHENYL)METHYL][3-(IMIDAZOL-1-YL)PROPYL]AMINE](/img/structure/B262072.png)
[(3,4-DICHLOROPHENYL)METHYL][3-(IMIDAZOL-1-YL)PROPYL]AMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3,4-DICHLOROPHENYL)METHYL][3-(IMIDAZOL-1-YL)PROPYL]AMINE is a synthetic organic compound that features both a dichlorobenzyl group and an imidazole moiety. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3,4-DICHLOROPHENYL)METHYL][3-(IMIDAZOL-1-YL)PROPYL]AMINE typically involves the following steps:
Formation of the dichlorobenzyl intermediate: This can be achieved by chlorinating benzylamine to introduce the dichloro substituents.
Attachment of the imidazole group: This step involves the reaction of the dichlorobenzyl intermediate with 1H-imidazole under suitable conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl position.
Reduction: Reduction reactions could target the imidazole ring or the benzyl group.
Substitution: The dichlorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Bases like sodium hydride or potassium carbonate.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
[(3,4-DICHLOROPHENYL)METHYL][3-(IMIDAZOL-1-YL)PROPYL]AMINE could have several applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe to study biological systems.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with imidazole rings can interact with enzymes or receptors, potentially inhibiting or activating them. The dichlorobenzyl group might enhance binding affinity or specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3,4-dichlorobenzyl)-N-[3-(1H-imidazol-1-yl)ethyl]amine
- N-(3,4-dichlorobenzyl)-N-[3-(1H-imidazol-1-yl)butyl]amine
Uniqueness
[(3,4-DICHLOROPHENYL)METHYL][3-(IMIDAZOL-1-YL)PROPYL]AMINE is unique due to the specific length of its propyl linker, which can influence its biological activity and binding properties compared to similar compounds with shorter or longer linkers.
Propiedades
Fórmula molecular |
C13H15Cl2N3 |
|---|---|
Peso molecular |
284.18 g/mol |
Nombre IUPAC |
N-[(3,4-dichlorophenyl)methyl]-3-imidazol-1-ylpropan-1-amine |
InChI |
InChI=1S/C13H15Cl2N3/c14-12-3-2-11(8-13(12)15)9-16-4-1-6-18-7-5-17-10-18/h2-3,5,7-8,10,16H,1,4,6,9H2 |
Clave InChI |
OHYQBDWJZDFWDL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CNCCCN2C=CN=C2)Cl)Cl |
SMILES canónico |
C1=CC(=C(C=C1CNCCCN2C=CN=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(1-Phenylpropyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B262019.png)
![N-[2-(butyrylamino)ethyl]-2-pyridinecarboxamide](/img/structure/B262021.png)
![N-(3-bicyclo[2.2.1]heptanyl)-4-chlorobenzenesulfonamide](/img/structure/B262024.png)
![N-(2-bromophenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B262025.png)

![N-[3-[(1,3-dioxoisoindol-2-yl)carbamoyl]-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B262031.png)




![N-[(Z)-benzylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B262044.png)
![ethyl 4-{(5Z)-2-imino-5-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene]-4-oxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B262045.png)
![(4Z)-4-[(dimethylamino)methylidene]-2-[(3-methylphenoxy)methyl]-1,3-oxazol-5(4H)-one](/img/structure/B262046.png)
![1,5-dimethyl-2-phenyl-4-[(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B262047.png)
